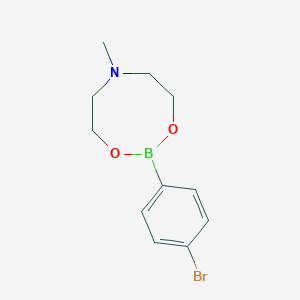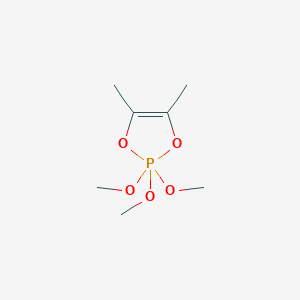
(2S)-2-methoxy-3-octadecoxypropan-1-ol
Overview
Description
1-O-Octadecyl-2-O-methyl-sn-glycerol is a chemical compound known for its unique structure and properties. It is a metabolite of a phosphotidylinositol ether lipid analog and is often referred to by its formal name, 2S-methoxy-3-(octadecyloxy)-1-propanol . This compound is characterized by its solid, white crystalline form at room temperature and its solubility in organic solvents . It is commonly used as a lubricant, emulsifier, and stabilizer .
Scientific Research Applications
1-O-Octadecyl-2-O-methyl-sn-glycerol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-O-Octadecyl-2-O-methyl-sn-glycerol involves targeting the pleckstrin homology domain of the serine/threonine kinase Akt . This interaction leads to the induction of apoptosis in cancer cells with high Akt activity. The compound’s ability to modulate lipid signaling pathways and activate AMP-activated protein kinase further contributes to its biological effects .
Safety and Hazards
Future Directions
Preparation Methods
1-O-Octadecyl-2-O-methyl-sn-glycerol is typically synthesized through chemical synthesis methods involving ethylene glycol and octadecanol as raw materials . The synthetic route generally includes the following steps:
Esterification: Ethylene glycol reacts with octadecanol under acidic conditions to form the ester intermediate.
Methoxylation: The ester intermediate undergoes methoxylation to introduce the methoxy group at the second position.
Purification: The final product is purified through recrystallization or chromatography to achieve high purity.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-O-Octadecyl-2-O-methyl-sn-glycerol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-O-Octadecyl-2-O-methyl-sn-glycerol can be compared with other similar compounds, such as:
1-O-Octadecyl-2-O-methyl-rac-glycerol: Similar in structure but differs in stereochemistry.
1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphorylcholine: Contains an additional phosphorylcholine group, altering its chemical properties and applications.
The uniqueness of 1-O-Octadecyl-2-O-methyl-sn-glycerol lies in its specific interaction with the Akt pathway and its potential therapeutic applications in cancer treatment .
properties
IUPAC Name |
(2S)-2-methoxy-3-octadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBOVDKFGDXGCR-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332709 | |
| Record name | AC1LA1HX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83167-59-3 | |
| Record name | AC1LA1HX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (2S)-2-methoxy-3-octadecoxypropan-1-ol impact epidermal growth factor (EGF) activity in breast cancer cell lines?
A: Research indicates that this compound can inhibit the uptake of EGF in certain breast cancer cell lines. This effect appears to be linked to the compound's ability to interfere with the internalization process of EGF, specifically in ET-18-OCH3-susceptible cell lines like MCF-7 and ZR-75-1. [] This inhibition of EGF uptake was observed at physiological temperature (37°C) and was not observed in an ET-18-OCH3-resistant cell line (BT-20). [] This suggests that the compound's action might be selective to certain cell types and potentially related to specific mechanisms within those cells.
Q2: What is the role of this compound in influencing uterine contractions?
A: Studies suggest that this compound can reverse the inhibitory effect of lindane on spontaneous uterine contractions. [] Lindane, known to disrupt gap junction intercellular communication, sees its effects partially countered by the presence of this compound. [] This suggests a potential role of this compound in modulating pathways related to both gap junction communication and uterine muscle contraction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)










